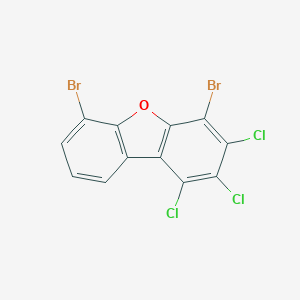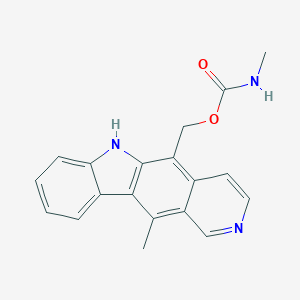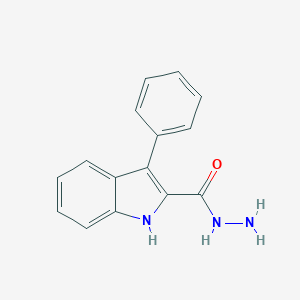
4,6-Dibromo-1,2,3-trichlorodibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ziconotide is a synthetic peptide derived from the venom of the marine snail Conus magus. It is a potent analgesic agent used for the treatment of severe chronic pain. Ziconotide is unique in its mechanism of action as it selectively blocks N-type voltage-gated calcium channels, which are involved in pain signal transmission. This compound is particularly valuable for patients who do not respond adequately to other pain management therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ziconotide is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically divided into segments, with each segment being synthesized separately and then combined. The segments are protected with specific groups to prevent unwanted reactions during the synthesis .
Segment Synthesis: The peptide is divided into four segments[19-25]A, [12-18]B, [6-11]C, and [1-5]D. Each segment is synthesized on a solid-phase resin.
Coupling and Deprotection: The segments are sequentially coupled to form the full-length peptide. The protecting groups are removed, and the peptide is cleaved from the resin.
Oxidation: The linear peptide undergoes liquid-phase oxidation to form the correct disulfide bonds, resulting in the final ziconotide structure
Industrial Production Methods
The industrial production of ziconotide follows a similar approach but is optimized for large-scale synthesis. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product preparation. The use of advanced techniques ensures high purity and yield, making the process suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
Ziconotide primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. The key reactions include:
Peptide Bond Formation: This is achieved through coupling reactions between amino acids using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Disulfide Bond Formation: Oxidation reactions are used to form disulfide bonds between cysteine residues. .
Major Products
The major product of these reactions is the fully synthesized ziconotide peptide, which contains three disulfide bonds crucial for its biological activity .
Scientific Research Applications
Ziconotide has a wide range of scientific research applications, particularly in the fields of medicine and neuroscience:
Pain Management: Ziconotide is used as an intrathecal analgesic for patients with severe chronic pain who are refractory to other treatments. .
Neuroscience Research: Ziconotide is used to study the role of N-type calcium channels in neurotransmission and pain signaling. .
Drug Development: Ziconotide’s unique mechanism of action makes it a valuable lead compound for developing new analgesics with improved safety and efficacy profiles
Mechanism of Action
Ziconotide exerts its effects by selectively binding to N-type voltage-gated calcium channels located on nociceptive afferent neurons in the dorsal horn of the spinal cord. This binding inhibits the influx of calcium ions, which in turn prevents the release of pro-nociceptive neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P. By blocking these channels, ziconotide effectively reduces pain transmission and provides analgesia .
Comparison with Similar Compounds
Ziconotide is unique among analgesics due to its specific mechanism of action and its origin from marine snail venom. It is often compared with other pain management drugs:
Oxycodone: A semisynthetic opioid used for severe pain.
Tramadol: An opioid analgesic used for moderate to severe pain.
Ziconotide’s lack of opioid receptor activity makes it a valuable alternative for patients who cannot tolerate opioids or are at risk of addiction .
Conclusion
Ziconotide is a powerful and unique analgesic derived from marine snail venom. Its selective inhibition of N-type calcium channels provides effective pain relief for patients with severe chronic pain. The compound’s synthesis involves advanced peptide synthesis techniques, and its applications in pain management and neuroscience research continue to expand. Compared to traditional opioids, ziconotide offers a non-addictive alternative, making it a crucial tool in the fight against chronic pain.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
107227-53-2 |
|---|---|
Molecular Formula |
C12H3Br2Cl3O |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
4,6-dibromo-1,2,3-trichlorodibenzofuran |
InChI |
InChI=1S/C12H3Br2Cl3O/c13-5-3-1-2-4-6-8(15)10(17)9(16)7(14)12(6)18-11(4)5/h1-3H |
InChI Key |
XFMGORLTEPFRGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Cl)Cl)Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Cl)Cl)Cl |
Synonyms |
DIBROMO-TRICHLORODIBENZOFURAN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)




![methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate](/img/structure/B11888.png)

